molecular formula C22H18N2O4S B2970511 N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 946245-91-6

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2970511
CAS No.: 946245-91-6
M. Wt: 406.46
InChI Key: FJNXIQSCWMZFHS-UHFFFAOYSA-N
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Description

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a thiophene ring, a tetrahydroquinoline moiety, and a benzodioxole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of thiophene-2-carboxylic acid with 1,2,3,4-tetrahydroquinoline under acidic conditions to form the intermediate. This intermediate is then reacted with 2H-1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzodioxole group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2H-1,3-benzodioxole-5-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-carboxylic acid.

    Tetrahydroquinoline derivatives: Compounds such as tetrahydroquinoline-3-carboxamide.

    Benzodioxole derivatives: Compounds like 1,3-benzodioxole-5-carboxylic acid.

Uniqueness

This combination allows for a wide range of modifications and functionalizations, making it a versatile compound in various fields of research .

Properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c25-21(15-5-8-18-19(12-15)28-13-27-18)23-16-6-7-17-14(11-16)3-1-9-24(17)22(26)20-4-2-10-29-20/h2,4-8,10-12H,1,3,9,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNXIQSCWMZFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N(C1)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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